

An In-Depth Technical Guide to Triethylene Glycol Diacetate for Pharmaceutical Applications

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Compound of Interest

Compound Name: Triethylene glycol diacetate

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Introduction to Triethylene Glycol Diacetate

Triethylene glycol diacetate (TGDA) is a high-boiling, colorless, and odorless liquid ester of triethylene glycol and acetic acid.[1][2] It is a versatile compound with a range of applications in the pharmaceutical industry, primarily utilized as a plasticizer, solvent, and humectant in various drug delivery systems.[3][4][5] Its favorable safety profile and compatibility with a wide array of pharmaceutical polymers make it a valuable excipient in the formulation of oral and topical dosage forms. This guide provides a comprehensive overview of TGDA's synonyms, chemical properties, and its applications in drug development, complete with experimental protocols and logical diagrams to support formulation research and development.

Synonyms and Alternative Names

Triethylene glycol diacetate is known by several alternative names and synonyms in scientific literature and commercial products. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Alternative Names for **Triethylene Glycol Diacetate**

Synonym/Alternative Name	Source(s)
1,2-Bis(acetoxyethoxy)ethane	[6]
2,2'-(Ethylenedioxy)di(ethyl acetate)	[6][7]
2-[2-(2-acetoxyethoxy)ethoxy]ethyl acetate	[7][8]
Acetic acid, triethylene glycol diester	[6][8]
Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate	[7]
TDAC	[6][7]
TEGdiacetate	[9]
Triglycol diacetate	[6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **triethylene glycol diacetate** is crucial for its effective application in pharmaceutical formulations. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of **Triethylene Glycol Diacetate**

Property	Value	Source(s)
IUPAC Name	2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate	[7][10]
CAS Number	111-21-7	[7][9][11][12]
EINECS Number	203-846-0	[8][9][13]
Molecular Formula	C10H18O6	[9][12][13]
Molecular Weight	234.25 g/mol	[9][10][12]
Appearance	Colorless, odorless liquid	[12][14]
Boiling Point	286 °C (547 °F) at 760 mmHg	[9]
Melting Point	-50 °C (-58 °F)	[9][10]
Flash Point	174 °C (345 °F)	[6][9][11]
Density	1.12 g/cm ³	[9][14]
Vapor Pressure	0.00271 mmHg at 25°C	[9]
Refractive Index	1.4400	[9][14]
Water Solubility	Soluble (≥ 100 mg/mL at 20°C)	[6][9][14]

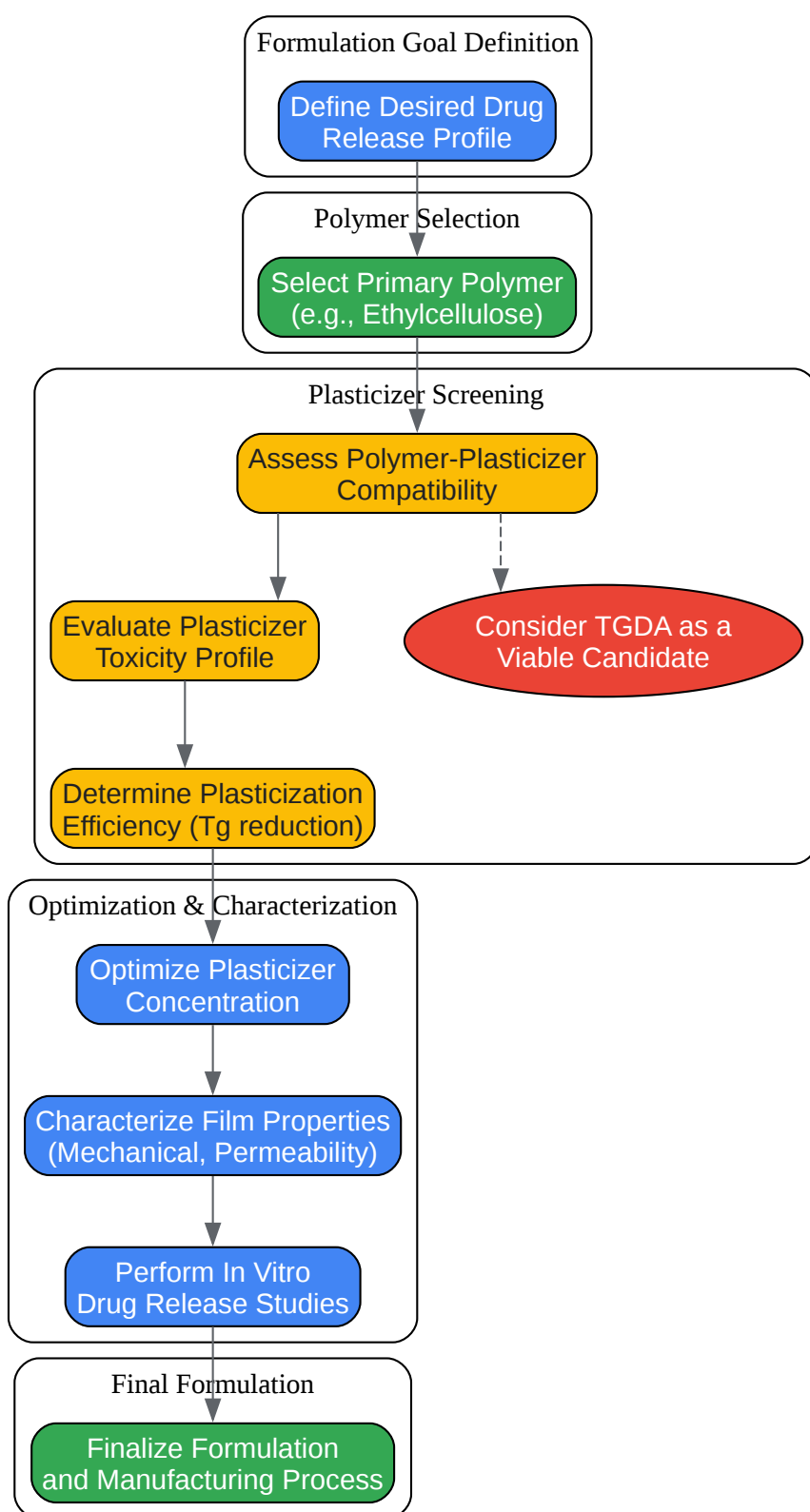
Pharmaceutical Applications

Triethylene glycol diacetate's primary role in the pharmaceutical industry is as a plasticizer in polymer-based drug delivery systems. It is also utilized as a solvent for active pharmaceutical ingredients (APIs) with poor solubility.

Plasticizer in Controlled-Release Formulations

TGDA is an effective plasticizer for a variety of polymers used in pharmaceutical coatings and matrix systems, such as ethylcellulose, cellulose acetate, and polymethyl methacrylate resins. [2] Plasticizers are added to polymers to increase their flexibility, reduce brittleness, and improve film-forming properties.[15] This is crucial for the integrity and performance of controlled-release coatings on tablets and multiparticulates.

The addition of TGDA to a polymer matrix lowers its glass transition temperature (T_g), allowing for greater polymer chain mobility. This facilitates the formation of a continuous and uniform film coating, which is essential for predictable and reproducible drug release profiles. The concentration of the plasticizer is a critical parameter that can be adjusted to modulate the permeability of the film and, consequently, the drug release rate.

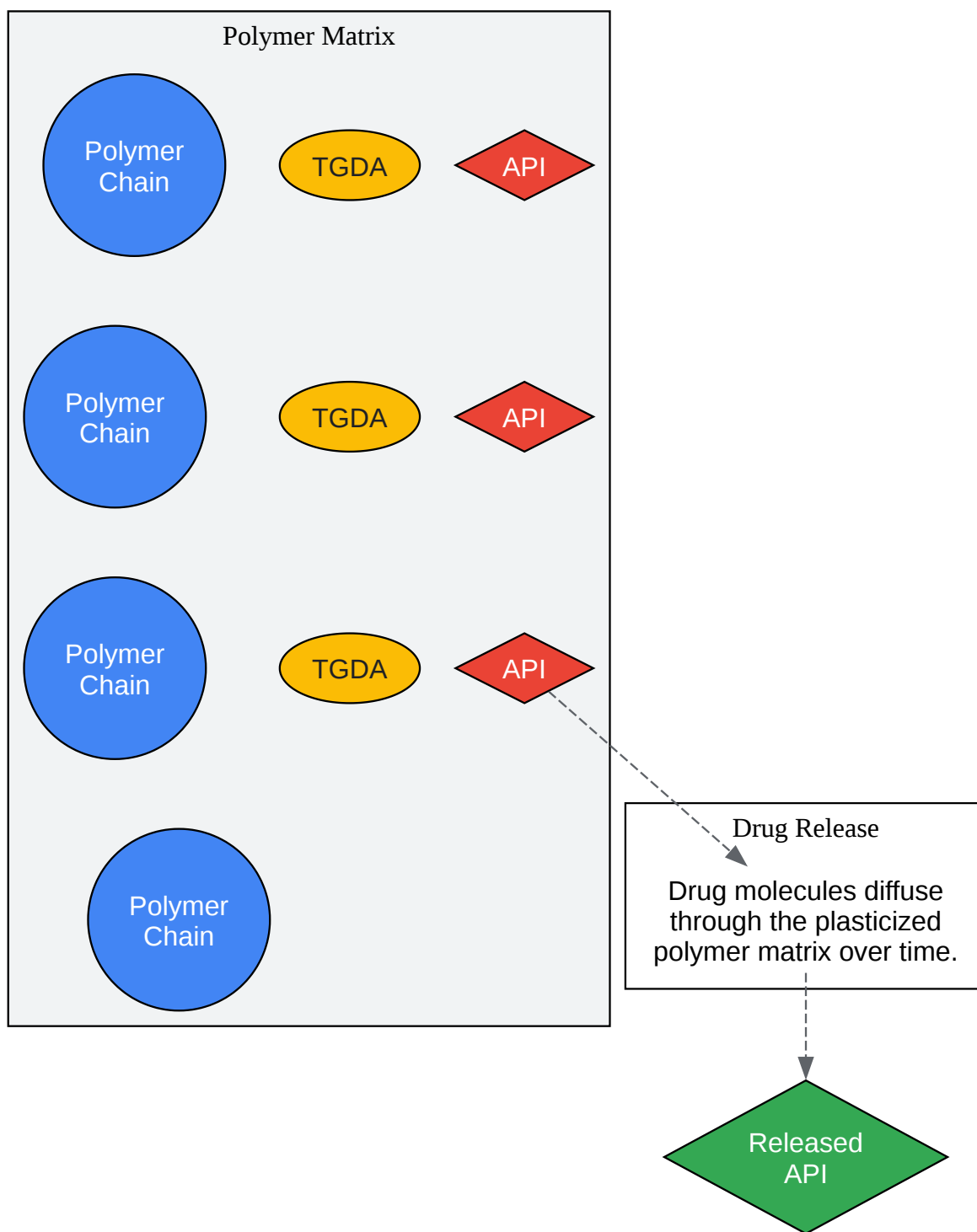


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Caption: Logical workflow for selecting a plasticizer in a pharmaceutical formulation.

Role in Controlled-Release Polymer Matrix

In a controlled-release polymer matrix, TGDA molecules intersperse between the polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This enhances the flexibility of the polymer matrix and can create channels or pores through which the dissolved drug can diffuse. The concentration of TGDA can be tailored to achieve the desired drug release kinetics, from near zero-order to first-order release.



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Caption: Role of TGDA in a controlled-release polymer matrix.

Solvent for Poorly Soluble Drugs

Triethylene glycol diacetate can act as a solvent or co-solvent in liquid and semi-solid formulations, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients. [4] This is particularly beneficial for the development of oral solutions, suspensions, and topical preparations where achieving a sufficient concentration of the dissolved drug is essential for therapeutic efficacy.

Experimental Protocols

Synthesis of Triethylene Glycol Diacetate

The synthesis of **triethylene glycol diacetate** is typically achieved through the esterification of triethylene glycol with acetic acid or acetic anhydride. A general laboratory-scale procedure is outlined below.

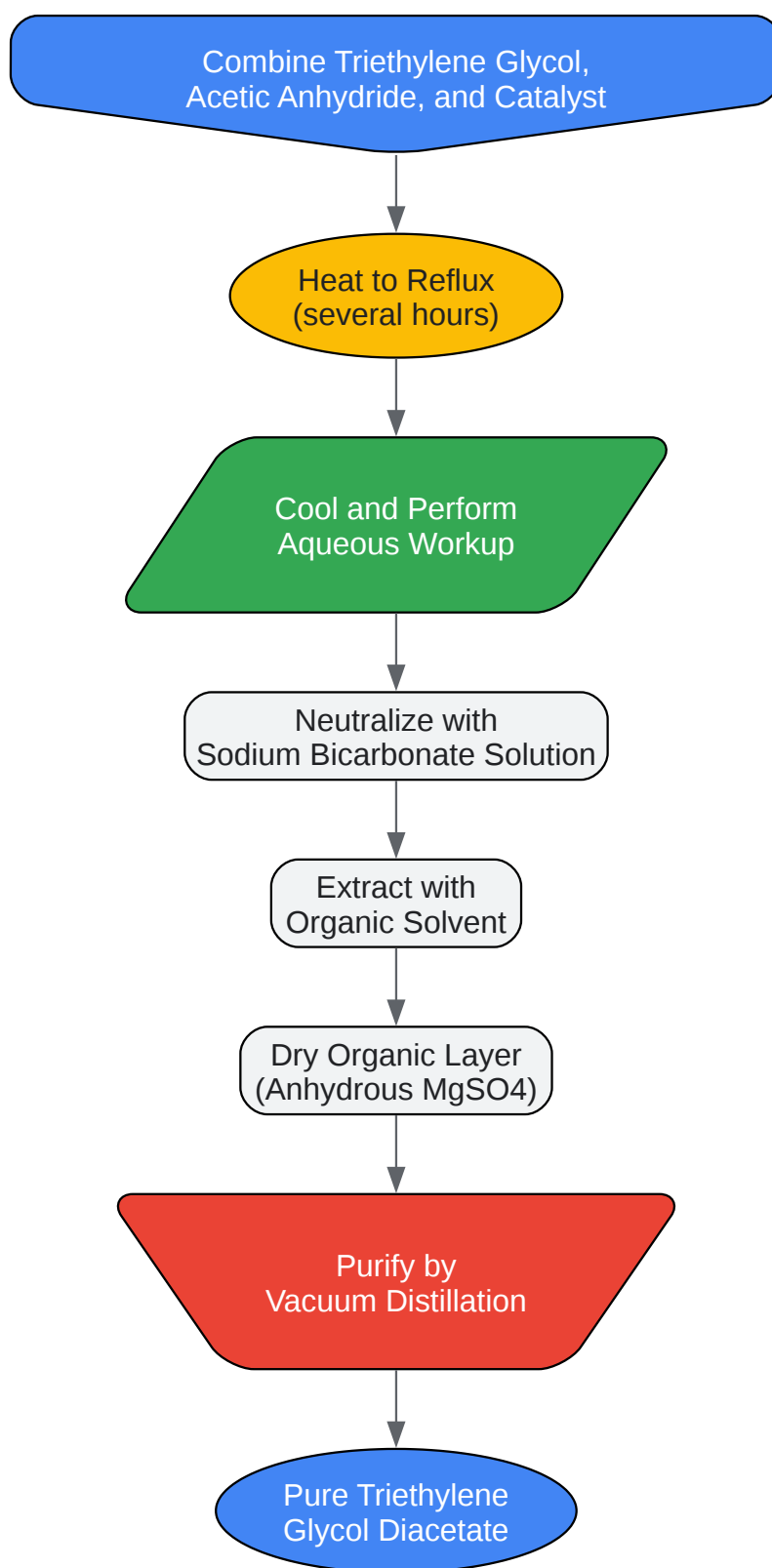
Materials:

- Triethylene glycol
- Acetic anhydride (or glacial acetic acid)
- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylene glycol and a molar excess of acetic anhydride.
- Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **triethylene glycol diacetate**.



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Caption: General workflow for the synthesis of **triethylene glycol diacetate**.

Preparation of Ethylcellulose-Based Matrix Tablets

This protocol describes the preparation of controlled-release matrix tablets using ethylcellulose as the polymer and **triethylene glycol diacetate** as the plasticizer.

Materials:

- Active Pharmaceutical Ingredient (API)
- Ethylcellulose (e.g., Ethocel™)
- **Triethylene glycol diacetate**
- Lactose (or other suitable filler)
- Magnesium stearate (lubricant)
- Ethanol (granulating fluid)

Procedure:

- **Blending:** In a suitable blender, mix the API, ethylcellulose, and lactose until a homogenous powder blend is obtained.
- **Granulation:** While blending, slowly add a solution of **triethylene glycol diacetate** in ethanol to the powder blend to form wet granules.
- **Drying:** Dry the wet granules in an oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
- **Sizing:** Pass the dried granules through a sieve to obtain a uniform particle size distribution.
- **Lubrication:** Add magnesium stearate to the sized granules and blend for a short period to ensure uniform lubrication.
- **Compression:** Compress the final blend into tablets using a tablet press with appropriate tooling.

Characterization of Plasticized Polymer Films

The effect of **triethylene glycol diacetate** on the properties of polymer films can be evaluated using various analytical techniques.

Table 3: Characterization Techniques for Plasticized Polymer Films

Technique	Property Measured	Purpose
Differential Scanning Calorimetry (DSC)	Glass Transition Temperature (Tg)	To determine the plasticizing efficiency of TGDA. A decrease in Tg indicates effective plasticization.
Tensile Testing	Tensile Strength, Elongation at Break	To evaluate the mechanical properties of the film. Plasticizers generally decrease tensile strength and increase elongation.
Dynamic Mechanical Analysis (DMA)	Storage Modulus, Loss Modulus, Tan Delta	To assess the viscoelastic properties of the film as a function of temperature.
Scanning Electron Microscopy (SEM)	Surface Morphology, Cross-section	To visualize the film's microstructure and assess its uniformity and integrity.
Water Vapor Transmission Rate (WVTR)	Permeability to Water Vapor	To determine the barrier properties of the film.
In Vitro Drug Release Studies	Drug Release Profile	To evaluate the impact of TGDA concentration on the rate and mechanism of drug release from the film.

Safety and Regulatory Information

Triethylene glycol diacetate is considered to have low toxicity.^[1] However, as with any chemical, appropriate safety precautions should be taken during handling, including the use of

personal protective equipment. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. From a regulatory perspective, TGDA is listed in various chemical inventories, and its use in pharmaceutical products is subject to the regulations of the respective health authorities.

Conclusion

Triethylene glycol diacetate is a versatile and valuable excipient for pharmaceutical formulation, particularly in the development of controlled-release oral solid dosage forms. Its effectiveness as a plasticizer for a range of polymers allows for the modulation of drug release profiles and the enhancement of the mechanical properties of film coatings and matrix systems. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TGDA's properties and applications, supported by practical experimental protocols and illustrative diagrams, to facilitate its effective use in pharmaceutical research and development.

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